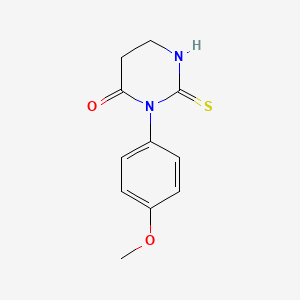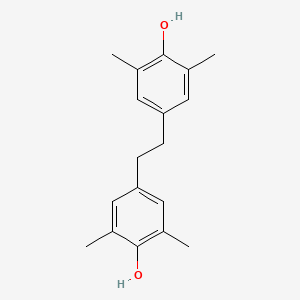
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid is an organoarsenic compound with the molecular formula C12H11AsN2O4 It is known for its unique structure, which includes both azo and arsonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid typically involves the diazotization of 4-aminophenylarsonic acid followed by coupling with phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of primary amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Primary amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid involves its interaction with various molecular targets. The azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-nitrobenzenearsonic acid: Another organoarsenic compound with similar applications.
Phenylarsonic acid: A simpler organoarsenic compound used in similar contexts.
4-Nitrophenylarsonic acid: Known for its use in animal nutrition and similar chemical properties.
Propriétés
Numéro CAS |
5425-66-1 |
|---|---|
Formule moléculaire |
C12H11AsN2O4 |
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
[4-[(4-hydroxyphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H11AsN2O4/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17,18)19/h1-8,16H,(H2,17,18,19) |
Clé InChI |
DJCIIHFJCDJYHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


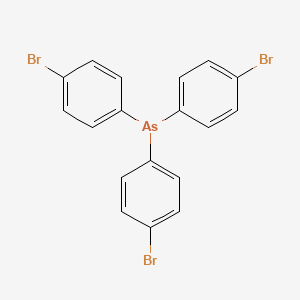
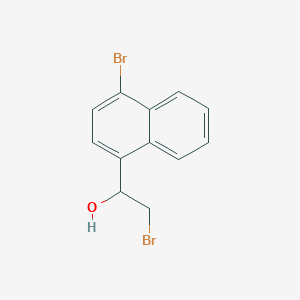

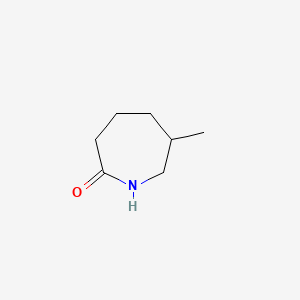
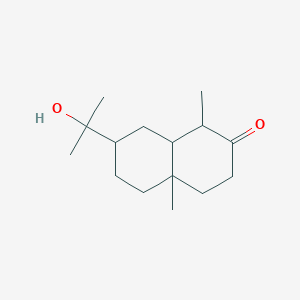


![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
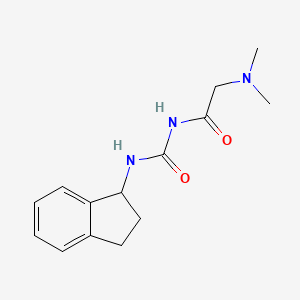
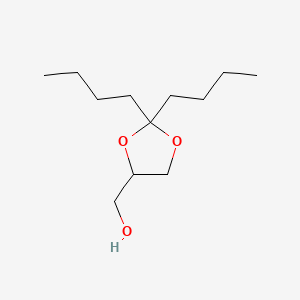
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
